molecular formula C14H38N4O4S B14280172 Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate CAS No. 138199-89-0

Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate

Cat. No.: B14280172
CAS No.: 138199-89-0
M. Wt: 358.54 g/mol
InChI Key: QBMCCESIRBBJLN-UHFFFAOYSA-L
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Description

Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is a quaternary ammonium compound. It is characterized by the presence of two quaternary ammonium centers, each bonded to an ethyl group, two methyl groups, and a propyl chain terminated with an amino group. This compound is typically used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-dimethylpropan-1-amine with ethyl iodide to form the quaternary ammonium iodide salt. This intermediate is then treated with sulfuric acid to yield the sulfate salt. The reaction conditions generally involve:

    Temperature: Room temperature to moderate heating.

    Solvent: Polar solvents such as water or alcohols.

    Reaction Time: Several hours to ensure complete quaternization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous addition: of reactants to maintain a steady state.

    Efficient mixing: to ensure uniform reaction conditions.

    Temperature control: to optimize reaction rates and prevent side reactions.

Chemical Reactions Analysis

Types of Reactions

Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The quaternary ammonium centers are generally resistant to reduction, but the amino groups can be reduced to form primary amines.

    Substitution: The quaternary ammonium centers can undergo nucleophilic substitution reactions, where the counterion (sulfate) can be replaced by other anions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halide ions, hydroxide ions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of new quaternary ammonium salts with different counterions.

Scientific Research Applications

Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of quaternary ammonium compounds for antimicrobial studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of detergents and disinfectants due to its surfactant properties.

Mechanism of Action

The mechanism of action of Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate involves its interaction with biological membranes. The quaternary ammonium centers disrupt the lipid bilayer, leading to increased permeability and eventual cell lysis. This compound targets:

    Cell Membranes: Disrupts membrane integrity.

    Proteins: Interacts with membrane-bound proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.

    Bis(2-(dimethylamino)ethyl) ether: Used as a ligand in coordination chemistry.

Uniqueness

Bis(3-amino-N-ethyl-N,N-dimethylpropan-1-aminium) sulfate is unique due to its dual quaternary ammonium centers, which enhance its ability to interact with biological membranes and increase its efficacy as a surfactant and antimicrobial agent.

Properties

CAS No.

138199-89-0

Molecular Formula

C14H38N4O4S

Molecular Weight

358.54 g/mol

IUPAC Name

3-aminopropyl-ethyl-dimethylazanium;sulfate

InChI

InChI=1S/2C7H19N2.H2O4S/c2*1-4-9(2,3)7-5-6-8;1-5(2,3)4/h2*4-8H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2

InChI Key

QBMCCESIRBBJLN-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(C)CCCN.CC[N+](C)(C)CCCN.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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